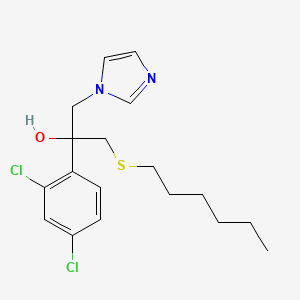

2-(2,4-Dichlorophenyl)-3-(n-hexylthio)-1-(imidazol-1-yl)-2-propanol

Description

Properties

CAS No. |

83337-62-6 |

|---|---|

Molecular Formula |

C18H24Cl2N2OS |

Molecular Weight |

387.4 g/mol |

IUPAC Name |

2-(2,4-dichlorophenyl)-1-hexylsulfanyl-3-imidazol-1-ylpropan-2-ol |

InChI |

InChI=1S/C18H24Cl2N2OS/c1-2-3-4-5-10-24-13-18(23,12-22-9-8-21-14-22)16-7-6-15(19)11-17(16)20/h6-9,11,14,23H,2-5,10,12-13H2,1H3 |

InChI Key |

LJAIBGBDBUDJOU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCSCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Key Reactions

Imidazole Substitution

The imidazole group is introduced via an SN2 reaction, as demonstrated in the synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

Procedure

- Reagents :

- 2-Chloro-1-(2,4-dichlorophenyl)-ethanol (starting material)

- Imidazole, dimethylformamide (DMF), sodium hydroxide (NaOH), polyethylene glycol 600 (PEG600)

- Conditions :

- Heat to 110–115°C for 1 hour, then cool to 50–55°C.

- Add DMF solution of the substrate dropwise.

- Maintain temperature at 50–55°C for 1 hour, then heat to 110–115°C for 4 hours.

- Workup :

Yield Optimization

| Parameter | Optimal Value | Yield |

|---|---|---|

| Temperature (reaction) | 110–115°C | 45–90% |

| Catalyst | PEG600 | Improved solubility and reaction efficiency |

| Solvent | DMF | Facilitates high-temperature reactions |

n-Hexylthio Group Introduction

The thioether group is introduced via nucleophilic substitution of a halogen (e.g., bromide or chloride) with n-hexanethiol.

Hypothetical Pathway

- Intermediate Preparation :

- Convert the hydroxyl group at position 2 to a leaving group (e.g., bromide) using PBr₃ or SOBr₂.

- Thiolation :

- React with n-hexanethiol in the presence of a base (e.g., NaOH) in THF or DMF.

- Isolation :

- Extract with dichloromethane, wash with brine, and dry over Na₂SO₄.

Challenges

- Steric Hindrance : The bulky n-hexyl group may slow reaction kinetics.

- Competitive Side Reactions : Over-alkylation or oxidation of the thiol.

Alternative Synthetic Routes

Multicomponent Reactions

Inspired by strategies for heterocycle synthesis, a one-pot approach could combine:

However, such methods are less established for this specific compound and require optimization.

Purification and Characterization

Comparative Analysis of Substituent Effects

Industrial Viability

The method from highlights scalable features:

- Simpler Equipment : No complex distillation required.

- Cost Efficiency : DMF solvent is recoverable.

- High Purity : Recrystallization achieves >90% purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions could target the imidazole ring or the chlorophenyl group.

Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced imidazole derivatives or dechlorinated products.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-3-(n-hexylthio)-1-(imidazol-1-yl)-2-propanol may have various applications in scientific research, including:

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: As a probe or inhibitor in biochemical assays.

Medicine: Potential use in drug development for its biological activity.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-3-(n-hexylthio)-1-(imidazol-1-yl)-2-propanol would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural or functional similarities with the target molecule:

| Compound Name | Molecular Formula | Key Functional Groups | CAS Number | Primary Use |

|---|---|---|---|---|

| 2-(2,4-Dichlorophenyl)-3-(n-hexylthio)-1-(imidazol-1-yl)-2-propanol | C₁₈H₂₂Cl₂N₂OS | Dichlorophenyl, imidazole, hexylthio, propanol | Not provided | Hypothesized antifungal |

| 1-(2,4-Dichlorophenyl)-2-(imidazol-1-yl)ethanol | C₁₁H₁₀Cl₂N₂O | Dichlorophenyl, imidazole, ethanol | 24155-42-8 | Antifungal agent |

| Propiconazole | C₁₅H₁₇Cl₂N₃O₂ | Dichlorophenyl, triazole, dioxolane | 60207-90-1 | Agricultural fungicide |

| Trans-Epoxiconazole | C₁₇H₁₃ClFN₃O | Chlorophenyl, fluorophenyl, triazole, epoxide | 122986-04-3 | Systemic fungicide |

Functional Group Analysis

Imidazole vs. Triazole: The target compound and 1-(2,4-dichlorophenyl)-2-(imidazol-1-yl)ethanol (CAS 24155-42-8) feature an imidazole ring, which binds to fungal cytochrome P450 enzymes (e.g., CYP51) to inhibit ergosterol synthesis . In contrast, propiconazole and epoxiconazole contain triazole rings, which generally exhibit broader antifungal spectra but face resistance issues in some pathogens . Imidazoles may have reduced off-target effects in mammals due to higher selectivity for fungal CYP isoforms .

However, this may also increase mammalian toxicity risks. Epoxide (epoxiconazole) and dioxolane (propiconazole) groups confer metabolic stability but raise environmental persistence concerns. The target compound’s thioether and propanol groups may allow for faster biodegradation .

Halogenation Patterns: The 2,4-dichlorophenyl group is shared by the target compound and propiconazole, enhancing affinity for fungal enzymes.

Antifungal Efficacy

- Imidazole Derivatives: CAS 24155-42-8 demonstrates moderate activity against Candida spp., but its ethanol chain limits membrane penetration. The target compound’s hexylthio group may address this limitation, though in vitro studies are needed to confirm .

- Triazole Comparisons : Propiconazole’s dioxolane ring enhances systemic distribution in plants, while epoxiconazole’s epoxide contributes to rainfastness. The target compound’s lack of these groups may restrict its use to topical applications .

Toxicity and Selectivity

- Imidazoles generally exhibit lower mammalian toxicity than triazoles due to reduced interaction with human CYP450 enzymes. The hexylthio group’s lipophilicity requires careful toxicity profiling .

- Epoxiconazole’s fluorine substitution improves efficacy but raises regulatory scrutiny due to environmental bioaccumulation risks .

Q & A

Q. What are the established synthetic routes for 2-(2,4-Dichlorophenyl)-3-(n-hexylthio)-1-(imidazol-1-yl)-2-propanol, and what key reaction parameters influence yield and purity?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, reduction, and condensation. A common approach starts with 2,4-dichloroacetophenone, which undergoes substitution with n-hexylthiol, followed by reduction to form the propanol backbone. The imidazole moiety is introduced via SN2 reaction under basic conditions. Critical parameters include:

- Temperature control (65–80°C for imidazole coupling) to avoid side reactions .

- Solvent selection (e.g., methanol or ethanol) to stabilize intermediates .

- Catalyst use (e.g., ammonium acetate) to promote condensation efficiency .

Yield optimization often requires purification via column chromatography (ethyl acetate/ethanol/triethylamine) and crystallization (methanol/diethyl ether) .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- X-ray crystallography confirms stereochemistry and intramolecular interactions (e.g., C–H⋯π bonds and O–H⋯N hydrogen bonds) .

- NMR spectroscopy (¹H and ¹³C) identifies proton environments, such as the hydroxyl group (δ ~4.8 ppm) and imidazole protons (δ ~7.5–8.3 ppm) .

- Mass spectrometry (ESI-MS) verifies molecular weight (e.g., m/z 257.12) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antifungal efficacy of derivatives with varying alkylthio chain lengths?

- In vitro assays : Use microdilution methods to determine minimum inhibitory concentrations (MICs) against fungal strains (e.g., Candida albicans).

- Structure-activity relationship (SAR) : Synthesize analogs with shorter (e.g., methylthio) or longer (e.g., octylthio) chains to assess chain length impact on activity .

- Experimental design : Employ a randomized block design with split plots to test multiple derivatives simultaneously, controlling for variables like fungal growth phase and nutrient availability .

Q. What strategies are recommended to resolve contradictions in reported bioactivity data across different studies?

- Assay standardization : Use CLSI/M27-E guidelines for antifungal testing to ensure reproducibility .

- Statistical meta-analysis : Apply mixed-effects models to account for variability in experimental conditions (e.g., pH, temperature) .

- Cross-validation : Compare results across independent labs using shared reference compounds (e.g., ketoconazole as a positive control) .

Q. How should environmental fate studies be structured to assess the degradation pathways and ecotoxicological effects?

- Long-term monitoring : Track compound persistence in soil/water systems under controlled abiotic (UV light, pH) and biotic (microbial consortia) conditions .

- Analytical methods : Use HPLC-MS/MS to quantify parent compounds and degradation products (e.g., chlorinated byproducts) .

- Tiered ecotoxicity testing : Start with Daphnia magna acute toxicity assays, followed by chronic studies on soil microbiota .

Q. What computational approaches are employed to model interactions between this compound and fungal cytochrome P450 enzymes?

- Molecular docking : Use AutoDock Vina to predict binding poses within the CYP51 active site, focusing on imidazole coordination to the heme iron .

- Molecular dynamics (MD) simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories (e.g., GROMACS) .

- QSAR modeling : Correlate alkylthio chain length with inhibitory potency using descriptors like logP and polar surface area .

Q. What quality control measures are critical when synthesizing enantiomerically pure forms of this compound for pharmacological studies?

- Chiral chromatography : Use HPLC with amylose-based columns to resolve enantiomers .

- Optical rotation analysis : Verify enantiopurity ([α]D²⁵ values) against published standards .

- Single-crystal XRD : Confirm absolute configuration and rule out racemization during synthesis .

Methodological Notes

- References to experimental protocols : For crystallization, slow evaporation of methanol/diethyl ether (1:1 v/v) produces high-quality crystals .

- Environmental sampling : Collect soil/water samples at multiple depths and time points to capture spatial-temporal degradation trends .

- Computational validation : Cross-check docking results with mutagenesis data (e.g., CYP51 Ala302Leu mutants) to validate binding hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.